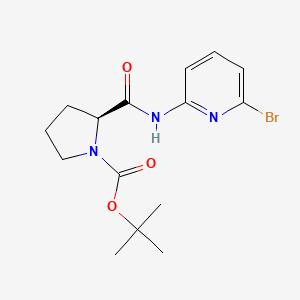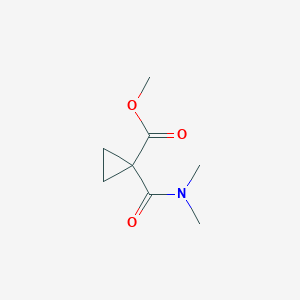![molecular formula C12H7N5O3 B13934600 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine CAS No. 913830-16-7](/img/structure/B13934600.png)
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is a heterocyclic compound that features both an oxadiazole and a pyrazine ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine typically involves the cyclization of amidoximes with nitriles. One common method includes the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium . Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles, where nitrile oxides are generated in situ from chloroximes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products
Reduction: The major product of the reduction of the nitrophenyl group is the corresponding aminophenyl derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives of the oxadiazole and pyrazine rings can be obtained.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is not fully understood, but it is believed to involve interactions with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(4-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Chlorophenyl)[1,2,4]oxadiazol-3-yl]pyrazine
- 2-[5-(3-Methylphenyl)[1,2,4]oxadiazol-3-yl]pyrazine
Uniqueness
2-[5-(3-Nitrophenyl)[1,2,4]oxadiazol-3-yl]pyrazine is unique due to the specific positioning of the nitrophenyl group, which can influence its electronic properties and reactivity. This positioning may enhance its biological activity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
913830-16-7 |
|---|---|
Molekularformel |
C12H7N5O3 |
Molekulargewicht |
269.22 g/mol |
IUPAC-Name |
5-(3-nitrophenyl)-3-pyrazin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H7N5O3/c18-17(19)9-3-1-2-8(6-9)12-15-11(16-20-12)10-7-13-4-5-14-10/h1-7H |
InChI-Schlüssel |
BZHIVZTUKJVHBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)



![3-[1-Methyl-6-(4-piperidinyl)-1H-indazol-3-yl]-2,6-piperidinedione](/img/structure/B13934562.png)




